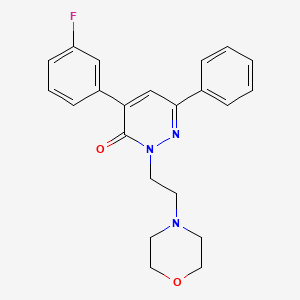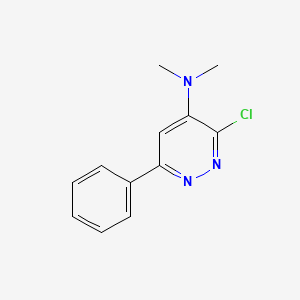
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine is a heterocyclic compound with the molecular formula C({12})H({12})ClN(_{3}) It features a pyridazine ring substituted with a chlorine atom at the 3-position, a phenyl group at the 6-position, and a dimethylamino group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloropyridazine and phenylhydrazine.
Formation of Intermediate: The reaction between 3,6-dichloropyridazine and phenylhydrazine in the presence of a base such as sodium ethoxide leads to the formation of 3-chloro-6-phenylpyridazine.
Amination: The intermediate is then subjected to nucleophilic substitution with dimethylamine under reflux conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the pyridazine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridazines can be formed.
Oxidation Products: N-oxides of the pyridazine ring.
Reduction Products: Reduced forms of the pyridazine ring or the substituents.
Aplicaciones Científicas De Investigación
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-phenylpyridazine: Lacks the dimethylamino group, which may affect its reactivity and biological activity.
N,N-Dimethyl-6-phenylpyridazin-4-amine: Lacks the chlorine atom, which can influence its chemical properties and reactivity.
Uniqueness
3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
89868-00-8 |
|---|---|
Fórmula molecular |
C12H12ClN3 |
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
3-chloro-N,N-dimethyl-6-phenylpyridazin-4-amine |
InChI |
InChI=1S/C12H12ClN3/c1-16(2)11-8-10(14-15-12(11)13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
YJVOHRIWDUUTRN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=NN=C1Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)

![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)

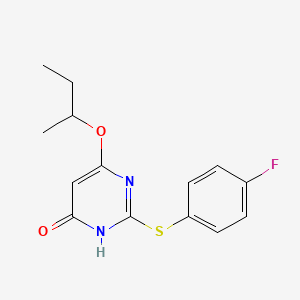
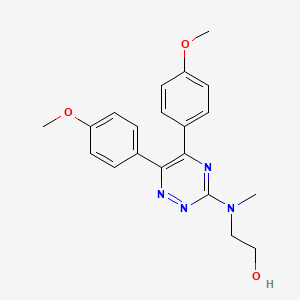



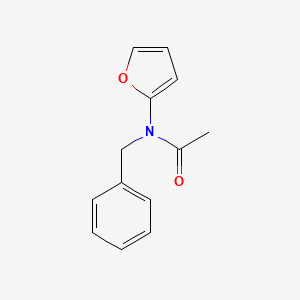

![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
